![molecular formula C20H16Cl2O B14270029 Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- CAS No. 138197-91-8](/img/structure/B14270029.png)
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- is an organic compound with a complex structure It is a derivative of cyclohexanone, where the hydrogen atoms at the 2 and 6 positions are replaced by (3-chlorophenyl)methylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- typically involves the reaction of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a six-membered ring.
2,6-Dibenzylidenecyclohexanone: Similar structure but with benzylidene groups instead of chlorophenyl groups.
2,6-Dimethylcyclohexanone: A derivative with methyl groups at the 2 and 6 positions.
Uniqueness
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- is unique due to the presence of the (3-chlorophenyl)methylene groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
138197-91-8 |
|---|---|
Fórmula molecular |
C20H16Cl2O |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
2,6-bis[(3-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Cl2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2 |
Clave InChI |
YLYVKSBWJVLOJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)


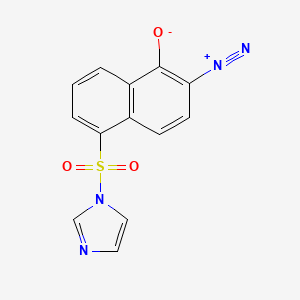
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
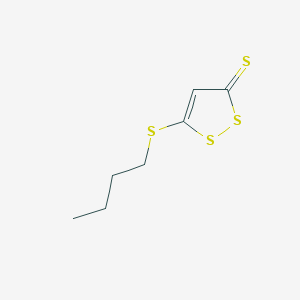
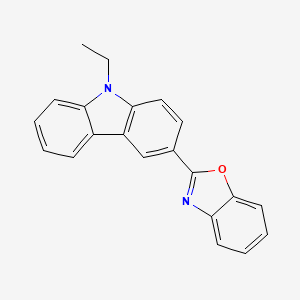
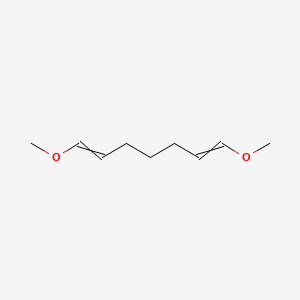

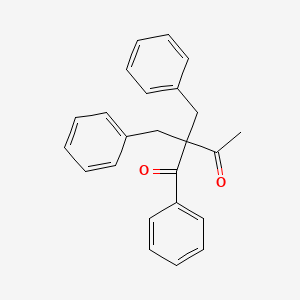

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

